![molecular formula C11H17ClN4O2 B1386904 tert-Butyl {2-[(2-chloropyrimidin-4-yl)amino]ethyl}carbamate CAS No. 849751-45-7](/img/structure/B1386904.png)
tert-Butyl {2-[(2-chloropyrimidin-4-yl)amino]ethyl}carbamate
Descripción general
Descripción
“tert-Butyl {2-[(2-chloropyrimidin-4-yl)amino]ethyl}carbamate” is a chemical compound with the molecular formula C11H17ClN4O2 . It is a compound with potentially beneficial properties in various fields.
Molecular Structure Analysis
The molecular weight of “this compound” is 272.73 g/mol. The InChI code is 1S/C9H12ClN3O2/c1-9(2,3)15-8(14)13-6-4-5-11-7(10)12-6/h4-5H,1-3H3,(H,11,12,13,14) .Aplicaciones Científicas De Investigación
Tert-Butyl {2-[(2-chloropyrimidin-4-yl)amino]ethyl}carbamate has been widely used in scientific research, particularly in the field of organic synthesis. It has been used as a catalyst for a variety of reactions, including the synthesis of polymers, organometallic compounds, and pharmaceuticals. In addition, this compound has been used as a reagent for the synthesis of a variety of compounds, including heterocycles, amino acids, and peptides. This compound has also been used as a ligand for metal complexes, particularly in the field of coordination chemistry.
Mecanismo De Acción
The mechanism of action of tert-Butyl {2-[(2-chloropyrimidin-4-yl)amino]ethyl}carbamate is not well understood. However, it is believed that the tert-butyl group of this compound acts as a nucleophile, attacking the electrophilic center of the 2-chloropyrimidine ring. This reaction results in the formation of a carbamate ester, which is then further reacted with the ethylenediamine to form the desired product.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not well understood. However, it is believed that this compound may be toxic to certain organisms, as it has been shown to inhibit the growth of some bacteria and fungi. In addition, this compound has been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Tert-Butyl {2-[(2-chloropyrimidin-4-yl)amino]ethyl}carbamate has several advantages for use in laboratory experiments. It is highly reactive, allowing for the rapid synthesis of a variety of compounds. In addition, this compound is relatively inexpensive, making it an attractive option for researchers on a budget. However, this compound also has several limitations. It is highly toxic, and must be handled with care in the laboratory. In addition, this compound is not always compatible with other compounds, and can react with them to form undesired products.
Direcciones Futuras
There are a variety of potential future directions for the use of tert-Butyl {2-[(2-chloropyrimidin-4-yl)amino]ethyl}carbamate in scientific research. One potential application is in the synthesis of pharmaceuticals, as the reactivity of this compound could be used to synthesize a variety of compounds with desirable properties. In addition, this compound could be used to synthesize polymers and metal complexes with a variety of properties. Finally, this compound could be used to study the biochemical and physiological effects of various compounds, as its reactivity could be used to synthesize compounds with specific properties.
Safety and Hazards
Propiedades
IUPAC Name |
tert-butyl N-[2-[(2-chloropyrimidin-4-yl)amino]ethyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17ClN4O2/c1-11(2,3)18-10(17)15-7-6-13-8-4-5-14-9(12)16-8/h4-5H,6-7H2,1-3H3,(H,15,17)(H,13,14,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHGGSBPPRBPYNL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCNC1=NC(=NC=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17ClN4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl (4-{[(8-oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(4H)-yl)carbonyl]amino}phenyl)acetate](/img/structure/B1386824.png)

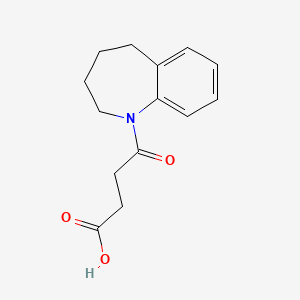
![(2E)-3-[1-(3-Methylbenzyl)-1H-pyrrol-2-yl]acrylic acid](/img/structure/B1386830.png)
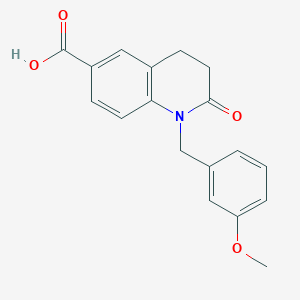
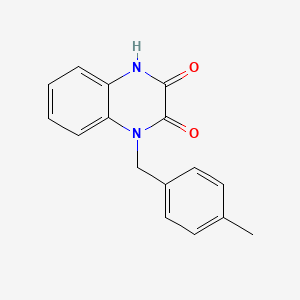
![6-(4-Methoxybenzyl)-5,7-dimethyl-2,6-dihydro-1H-pyrrolo[3,4-d]pyridazin-1-one](/img/structure/B1386833.png)
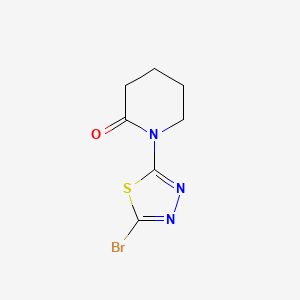
![Methyl 4-(2-methoxy-2-oxoethyl)-4H-thieno[3,2-b]pyrrole-5-carboxylate](/img/structure/B1386836.png)
![4-{[4-(4-Methylbenzyl)-2,3-dioxopiperazin-1-yl]methyl}benzoic acid](/img/structure/B1386837.png)
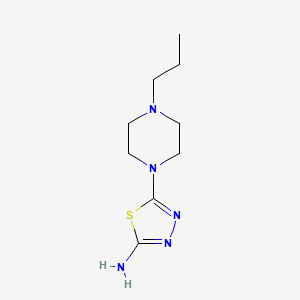
![tert-Butyl 2-(chloromethyl)-4-oxo-1,9-dihydro-4H-pyrrolo-[3',4':3,4]pyrazolo[1,5-a]pyrimidine-8(7H)-carboxylate](/img/structure/B1386841.png)
![1-[(5-Chloro-1-methyl-1H-indol-3-yl)methyl]piperidine-4-carboxylic acid](/img/structure/B1386843.png)
![4-{1-[(Cyclopentylamino)carbonyl]piperidin-4-yl}benzoic acid](/img/structure/B1386844.png)